molecular formula C5H3FLiNO2S B13513335 Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate

Cat. No.: B13513335
M. Wt: 167.1 g/mol
InChI Key: GWECDFLVBYZDCL-UHFFFAOYSA-M
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Description

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate typically involves the reaction of 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction scheme is as follows:

    Starting Materials: 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid and lithium hydroxide.

    Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a controlled temperature.

    Product Isolation: The resulting lithium salt is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-(1,3-thiazol-5-yl)acetic Acid: The parent acid form of the compound.

    Sulfathiazole: A thiazole derivative with antimicrobial properties.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

Uniqueness

Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate is unique due to the presence of both lithium and fluorine atoms, which can impart distinct chemical and biological properties. The lithium ion can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and bioactivity .

Properties

Molecular Formula

C5H3FLiNO2S

Molecular Weight

167.1 g/mol

IUPAC Name

lithium;2-fluoro-2-(1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C5H4FNO2S.Li/c6-4(5(8)9)3-1-7-2-10-3;/h1-2,4H,(H,8,9);/q;+1/p-1

InChI Key

GWECDFLVBYZDCL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(SC=N1)C(C(=O)[O-])F

Origin of Product

United States

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